![molecular formula C22H15ClN2O4S2 B2596904 (2Z)-2-(4-クロロベンゼンスルホニル)-3-{2-[(4-メチルフェニル)スルファニル]-5-ニトロフェニル}プロプ-2-エンニトリル CAS No. 1025635-46-4](/img/structure/B2596904.png)
(2Z)-2-(4-クロロベンゼンスルホニル)-3-{2-[(4-メチルフェニル)スルファニル]-5-ニトロフェニル}プロプ-2-エンニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile is a complex organic molecule featuring multiple functional groups, including a chlorobenzenesulfonyl group, a methylphenylsulfanyl group, and a nitrophenyl group
科学的研究の応用
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chlorobenzenesulfonyl Intermediate: This step involves the sulfonylation of 4-chlorobenzene using chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride.
Nitration of the Phenyl Ring:
Thioether Formation: The reaction of 4-methylthiophenol with the nitrophenyl intermediate under basic conditions forms the sulfanyl linkage.
Final Coupling Reaction: The final step involves the coupling of the chlorobenzenesulfonyl and nitrophenyl intermediates with acrylonitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonylation reactions, which can improve yield and safety by controlling reaction conditions more precisely.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid for reduction of the nitro group.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism by which (2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile exerts its effects depends on its application:
Biological Systems: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitro group can be reduced to an amine, which may then form hydrogen bonds or ionic interactions with biological targets.
Materials Science: The electronic properties of the compound, influenced by the nitro and sulfanyl groups, can affect the conductivity and reactivity of the materials it is incorporated into.
類似化合物との比較
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile: can be compared with other compounds having similar functional groups:
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-aminophenyl}prop-2-enenitrile: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-hydroxyphenyl}prop-2-enenitrile: The presence of a hydroxyl group can enhance hydrogen bonding and solubility in aqueous environments.
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-methylphenyl}prop-2-enenitrile: The methyl group can influence the compound’s steric properties and hydrophobic interactions.
Each of these similar compounds has unique properties that can be leveraged for different applications, highlighting the versatility and potential of (2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile in scientific research and industrial applications.
特性
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S2/c1-15-2-7-19(8-3-15)30-22-11-6-18(25(26)27)12-16(22)13-21(14-24)31(28,29)20-9-4-17(23)5-10-20/h2-13H,1H3/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWNMDXUQINVJH-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
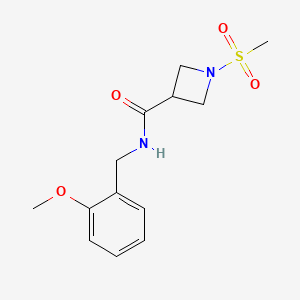
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine](/img/structure/B2596823.png)
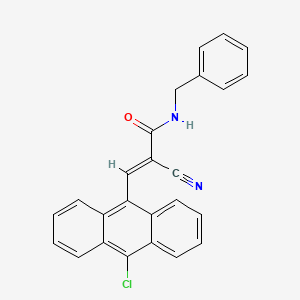
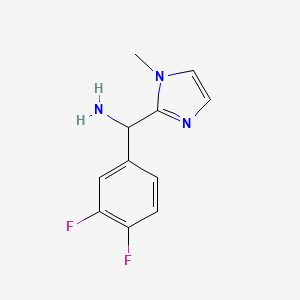
![N-[(2-chloro-4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2596826.png)
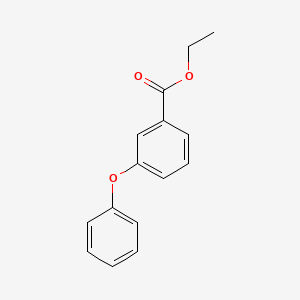
![4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2596829.png)
![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-iodophenyl)amino]prop-2-enenitrile](/img/structure/B2596830.png)
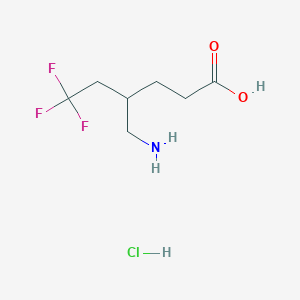
![8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole](/img/structure/B2596834.png)
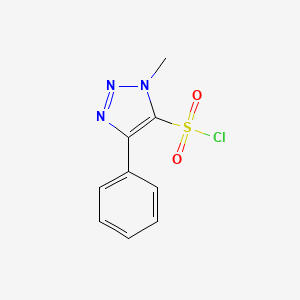
![N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide](/img/structure/B2596842.png)

